(6-Morpholinopyridin-2-yl)boronic acid

Übersicht

Beschreibung

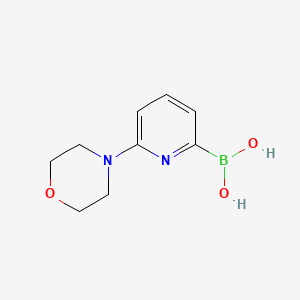

(6-Morpholinopyridin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a morpholine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholinopyridin-2-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. In this method, a halogenated pyridine derivative undergoes a metal-halogen exchange reaction with an organometallic reagent such as n-butyllithium or Grignard reagent, followed by the addition of a boron-containing reagent like trimethyl borate or boron trichloride .

Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, a halopyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Morpholinopyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Wissenschaftliche Forschungsanwendungen

(6-Morpholinopyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Morpholinopyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The morpholine group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(6-Morpholinopyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.

(2-Morpholinopyridin-4-yl)boronic acid: Another isomer with the boronic acid group at the 4-position.

6-Methylpyridine-3-boronic acid: Lacks the morpholine group but has a similar pyridine-boronic acid structure.

Uniqueness

(6-Morpholinopyridin-2-yl)boronic acid is unique due to the presence of both the morpholine and boronic acid groups, which provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .

Biologische Aktivität

(6-Morpholinopyridin-2-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications. They are often employed as bioisosteres for carboxylic acids and have been investigated for their roles in drug design due to their unique reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Viability Studies : In vitro tests revealed that derivatives of boronic acids, including this compound, showed cytotoxic effects against various cancer cell lines such as LAPC-4 and PC-3. The compound was found to decrease cell viability significantly, with some studies reporting reductions to 33% at concentrations as low as 5 µM while maintaining higher viability in non-cancerous cells (71% to 95%) .

- Mechanisms of Action : The mechanism underlying the anticancer activity is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies indicated that the compound interacts with proteins involved in cancer progression, potentially acting as a proteasome inhibitor or targeting tyrosine kinases .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Specific findings include:

- Inhibition Zones : Studies evaluating the antimicrobial efficacy of boronic acid derivatives showed inhibition zones ranging from 7 mm to 13 mm against various microorganisms such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may have potential applications in treating bacterial infections.

- Comparative Efficacy : When compared to standard antibiotics, certain boronic compounds exhibited comparable or superior activity against resistant strains, indicating their potential as alternative therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:

- Substituent Effects : Variations in substituents on the pyridine ring significantly affect biological activity. For example, substituents such as fluorine or chlorine at specific positions enhance anticancer activity, while other modifications may reduce it .

- Amide Linker Influence : The arrangement and type of amide linkers connecting aromatic cores also play a vital role in maintaining biological activity. Studies suggest that modifications leading to increased hydrogen bonding with target proteins can enhance potency .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Prostate Cancer Models : In a study involving PC-3 prostate cancer cells, treatment with this compound derivatives resulted in significant apoptosis induction compared to untreated controls .

- Antimicrobial Trials : A series of trials assessed the antimicrobial properties against both gram-positive and gram-negative bacteria. Results indicated a broad-spectrum activity profile, particularly against resistant strains like MRSA .

Eigenschaften

IUPAC Name |

(6-morpholin-4-ylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPJFKNMVJHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671289 | |

| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310385-04-6 | |

| Record name | [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.